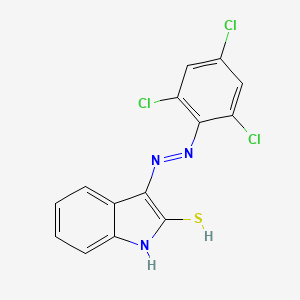

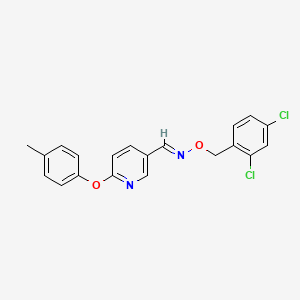

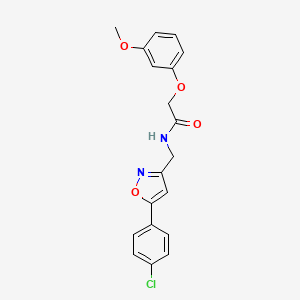

3-(2-(2,4,6-triclorofenil)hidrazono)indolina-2-tiona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

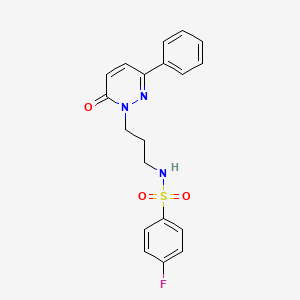

2-thioxo-1,2-dihydro-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone (2TDCH) is a thiosemicarbazone derivative that has been studied for its potential therapeutic applications. It is a member of the thiosemicarbazone family, which is a group of compounds that have been studied for their ability to inhibit enzymes, modulate gene expression, and act as anti-inflammatory agents. 2TDCH has been studied for its potential anti-cancer and anti-inflammatory activities, as well as its ability to modulate gene expression.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial antiviral de compuestos relacionados. Por ejemplo, la síntesis y caracterización de 5-cloro-3-(2-(2,4-dinitrofenil)hidrazono)indolin-2-ona (H₂L) demostró una interferencia selectiva con la unión del dominio de unión al receptor de la proteína de pico del SARS-CoV-2 (RBD) al receptor de la enzima convertidora de angiotensina 2 (ACE2) del huésped . Esta interrupción de la interacción podría ser valiosa para combatir las variantes del SARS-CoV-2, incluidas aquellas que evaden las vacunas y las respuestas inmunitarias.

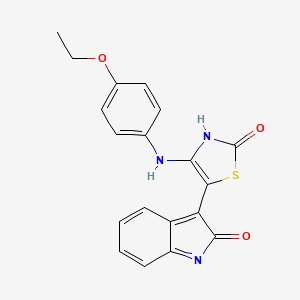

- Los derivados de isatina, incluidos los sustituidos en C-3, como las isatina-3-hidrazonas, sirven como ligandos en la química de coordinación . Estos ligandos desempeñan papeles cruciales en los complejos metálicos y la catálisis.

- Se han sintetizado y caracterizado nuevos complejos mononucleares derivados de 3-(2-(2,4,6-triclorofenil)hidrazono)butano-2-ona oxima. Estos complejos exhiben diferentes modos de interacción y geometría, lo que los convierte en candidatos potenciales para el desarrollo de fármacos antimicrobianos .

Actividad antiviral

Ligandos de química de coordinación

Agentes antimicrobianos

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione may also interact with various biological targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(2-(2,4,6-Trichlorophenyl)hydrazono)indoline-2-thione may interact with its targets in a way that leads to these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

3-[(2,4,6-trichlorophenyl)diazenyl]-1H-indole-2-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N3S/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,18,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZUPARJGDKZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)S)N=NC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188500 |

Source

|

| Record name | 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862665-28-9 |

Source

|

| Record name | 1H-Indole-2,3-dione, 3-[2-(2,4,6-trichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)

![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)

![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2571934.png)